1-(3-{[(FURAN-2-YL)METHYL]SULFANYL}-4-NITROPHENYL)-4-METHANESULFONYLPIPERAZINE
Overview
Description
1-(3-{[(FURAN-2-YL)METHYL]SULFANYL}-4-NITROPHENYL)-4-METHANESULFONYLPIPERAZINE is a complex organic compound that features a furan ring, a nitrophenyl group, and a methanesulfonylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-{[(FURAN-2-YL)METHYL]SULFANYL}-4-NITROPHENYL)-4-METHANESULFONYLPIPERAZINE typically involves multiple steps, starting with the preparation of the furan-2-ylmethyl sulfide intermediate. This intermediate is then reacted with a nitrophenyl derivative under specific conditions to form the desired compound. Common reagents used in these reactions include sulfur-containing compounds and nitroaromatic compounds .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques such as continuous flow chemistry, which allows for the efficient and scalable production of complex molecules. These methods often require optimization of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(3-{[(FURAN-2-YL)METHYL]SULFANYL}-4-NITROPHENYL)-4-METHANESULFONYLPIPERAZINE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or palladium on carbon, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the nitro group may produce an amino derivative .
Scientific Research Applications
1-(3-{[(FURAN-2-YL)METHYL]SULFANYL}-4-NITROPHENYL)-4-METHANESULFONYLPIPERAZINE has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Biological Research: The compound is used in studies investigating the biological activity of furan derivatives and their interactions with biological targets.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(3-{[(FURAN-2-YL)METHYL]SULFANYL}-4-NITROPHENYL)-4-METHANESULFONYLPIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan derivatives and nitrophenyl-containing molecules. Examples include:
- 2-{[(furan-2-yl)methyl]sulfanyl}benzoic acid
- N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide .
Uniqueness
1-(3-{[(FURAN-2-YL)METHYL]SULFANYL}-4-NITROPHENYL)-4-METHANESULFONYLPIPERAZINE is unique due to its combination of a furan ring, a nitrophenyl group, and a methanesulfonylpiperazine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
1-[3-(furan-2-ylmethylsulfanyl)-4-nitrophenyl]-4-methylsulfonylpiperazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S2/c1-26(22,23)18-8-6-17(7-9-18)13-4-5-15(19(20)21)16(11-13)25-12-14-3-2-10-24-14/h2-5,10-11H,6-9,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKOSSJRCYHYPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])SCC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.